[2-(3-fluorophenoxy)pyridin-3-yl]methanamine
Overview
Description
“[2-(3-Fluorophenoxy)pyridin-3-yl]methylamine” is a chemical compound with the CAS Number: 953730-03-5 . It has a molecular weight of 218.23 . The IUPAC name for this compound is [2-(3-fluorophenoxy)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2O/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,8,14H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“[2-(3-Fluorophenoxy)pyridin-3-yl]methylamine” is a liquid at room temperature . It should be stored at a temperature of 4°C .Scientific Research Applications
Selective Noradrenaline Reuptake Inhibitors
[4-(Phenoxy)pyridin-3-yl]methylamines, closely related to [2-(3-Fluorophenoxy)pyridin-3-yl]methylamine, have been identified as a new class of selective noradrenaline reuptake inhibitors (NRI). These compounds exhibit potent NRI activity, particularly when appropriately substituted at the phenoxy ring's 2-position. They show good selectivity over serotonin and dopamine reuptake, without significant off-target pharmacology (Fish et al., 2008).
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, structurally similar to [2-(3-Fluorophenoxy)pyridin-3-yl]methylamine, have been synthesized and shown to have anticonvulsant activity. These compounds were found to protect against seizures in various models, suggesting potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Metal Complexation and Catalysis
Complexes of tridentate ligands, including those similar to [2-(3-Fluorophenoxy)pyridin-3-yl]methylamine, have been synthesized and studied. These complexes, particularly with copper, exhibit interesting properties like DNA binding, nuclease activity, and cytotoxicity, highlighting their potential in biochemical applications (Kumar et al., 2012).
Enhancing Cognitive Function
3-(Aryloxy)pyridines, closely related to the compound , have been found to enhance retention in passive avoidance learning in mice. This suggests their potential therapeutic properties for treating cognitive disorders (Butler et al., 1981).
Fluorescent Chemo-Sensing
Certain derivatives of pyridinyl amines, akin to [2-(3-Fluorophenoxy)pyridin-3-yl]methylamine, have shown promising results in fluorescent "turn on" chemo-sensing. They exhibit selective responses to specific metal ions, indicating potential applications in metal ion detection and living cell imaging (Rahman et al., 2017).
Chemical Synthesis and Reactions
Pyridinyl methylamines, closely related to [2-(3-Fluorophenoxy)pyridin-3-yl]methylamine, have been involved in various chemical syntheses and reactions, such as in the construction of pyridine derivatives via copper-catalyzed C-N bond cleavage (Huang et al., 2013).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
[2-(3-fluorophenoxy)pyridin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,8,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSHMOYHXMKXDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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